An In-Depth Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: Properties and Applications
An In-Depth Technical Guide to Fmoc-N-(1-Boc-piperidin-4-yl)-glycine: Properties and Applications
Introduction: A Versatile Building Block for Advanced Peptide Synthesis and Drug Discovery
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and peptide science. Its unique trifunctional structure, featuring a piperidine scaffold, a glycine backbone, and orthogonal Fmoc and Boc protecting groups, makes it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and small molecule drug candidates.[1][2] The incorporation of the piperidine moiety is particularly noteworthy, as this heterocyclic system is a privileged scaffold in a vast array of FDA-approved drugs, contributing to enhanced pharmacokinetic properties and target engagement.[3][4][5]
This technical guide provides a comprehensive overview of the properties of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, detailed protocols for its application in solid-phase peptide synthesis (SPPS), and insights into the strategic considerations for its use in drug design.
Core Properties and Specifications
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a white to off-white powder, characterized by the following physicochemical properties:
| Property | Value | Source(s) |
| CAS Number | 269078-80-0 | [1] |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [1] |
| Molecular Weight | 480.55 g/mol | [6] |
| Appearance | White to off-white powder | [1] |
| Purity (HPLC) | ≥95% | [2] |
| Melting Point | 170-172 °C | [1] |
| Storage Conditions | 2-8°C | [1] |
Solubility Profile
While quantitative solubility data is not extensively published and should be determined empirically for specific applications, Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethyl sulfoxide (DMSO)
It exhibits limited solubility in less polar solvents like dichloromethane (DCM) and is practically insoluble in water. The presence of the Boc group enhances its solubility in organic solvents compared to its unprotected counterpart.[1]
The Strategic Advantage of Orthogonal Protection
The key to the utility of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine lies in its orthogonal protecting group strategy. This allows for the selective deprotection of either the N-terminal Fmoc group or the piperidine's Boc group, enabling divergent synthetic pathways.
Caption: Orthogonal deprotection strategy for Fmoc-N-(1-Boc-piperidin-4-yl)-glycine.
Fmoc Group Removal: The Gateway to Peptide Elongation
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed using a solution of a secondary amine, most commonly 20% piperidine in DMF.[7] The reaction proceeds via a β-elimination mechanism.
Caption: Mechanism of Fmoc deprotection by piperidine.
Boc Group Removal: Unveiling the Piperidine for Functionalization
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, readily cleaved with strong acids such as trifluoroacetic acid (TFA), typically in a solution of DCM.[7] This selective deprotection leaves the Fmoc group intact, allowing for modification of the piperidine nitrogen.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a valuable building block for introducing a constrained, cyclic amine scaffold into a peptide sequence. Due to the steric hindrance posed by the N-substituted piperidine ring, specialized coupling conditions are often required to ensure efficient amide bond formation.
Recommended Coupling Protocol: HATU-Mediated Activation
For sterically hindered amino acids like Fmoc-N-(1-Boc-piperidin-4-yl)-glycine, a highly efficient coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is recommended.[8][9] HATU promotes the formation of a highly reactive OAt-active ester, which rapidly acylates the free amine of the growing peptide chain with minimal risk of racemization.[10]
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF (peptide synthesis grade)
Step-by-Step Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (confirmed by a negative Kaiser test) and the resin is thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N-(1-Boc-piperidin-4-yl)-glycine (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Base Addition: Add DIPEA (6-10 equivalents) to the activation mixture.
-
Pre-activation: Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended, or a double coupling can be performed.[11]
-
Monitoring: After the desired reaction time, perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Caption: Workflow for the coupling of Fmoc-N-(1-Boc-piperidin-4-yl)-glycine in SPPS.
The Role of the Piperidine Scaffold in Drug Design
The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in a wide range of clinically approved drugs.[3][12] Its incorporation into peptide or small molecule structures can confer several advantageous properties:
-
Conformational Constraint: The cyclic nature of the piperidine ring reduces the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for a biological target.[13]
-
Improved Pharmacokinetics: The piperidine moiety can enhance metabolic stability, improve cell permeability, and modulate the lipophilicity of a compound, leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4]
-
Vector for Functionalization: The nitrogen atom of the piperidine ring provides a handle for further chemical modification, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).[5][13]
Conclusion: A Key Enabler of Chemical Innovation
Fmoc-N-(1-Boc-piperidin-4-yl)-glycine is a sophisticated and versatile building block that empowers researchers and drug development professionals to explore novel chemical space. Its unique combination of a constrained piperidine scaffold and orthogonal protecting groups facilitates the synthesis of complex molecules with tailored properties. By understanding its core characteristics and employing optimized protocols, scientists can leverage this powerful tool to advance the frontiers of peptide science and medicinal chemistry.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
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Goti, G., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113642. [Link]
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Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]
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Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances, 5(127), 104417-104425. [Link]
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Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved January 7, 2026, from [Link]
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ResearchGate. (2021). (PDF) Piperidine nucleus in the field of drug discovery. Retrieved January 7, 2026, from [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Retrieved January 7, 2026, from [Link]
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ResearchGate. (n.d.). Fig. 1. Analysis of Fmoc removal reaction kinetics through RP-HPLC.... Retrieved January 7, 2026, from [Link]
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Molecules. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved January 7, 2026, from [Link]
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University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved January 7, 2026, from [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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Aapptec. (n.d.). Coupling Reagents. Retrieved January 7, 2026, from [Link]
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ChemBK. (n.d.). N-FMOC-1(1-BOC-PIPERIDIN-4-YL)-D,L-GLYCINE. Retrieved January 7, 2026, from [Link]
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